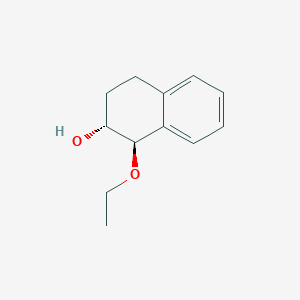
(1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group and a tetrahydronaphthalene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-ethoxy-2-tetralone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced chiral catalysts and high-pressure hydrogenation techniques can further enhance the production process, ensuring high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield more saturated derivatives, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving chiral recognition.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of chiral catalysts and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways and eliciting specific biological responses. The exact pathways and targets can vary depending on the application and the specific context of its use.
Comparison with Similar Compounds
(1S,2S)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound, with opposite stereochemistry.
1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with a methoxy group instead of an ethoxy group.
1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-one: The ketone analog of the compound.
Uniqueness: (1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and analogs. This uniqueness is particularly valuable in applications requiring high enantiomeric purity and specific chiral interactions.
Properties
CAS No. |
63319-91-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H16O2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-6,11-13H,2,7-8H2,1H3/t11-,12-/m1/s1 |
InChI Key |
OVSFIPQLYMGETL-VXGBXAGGSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H](CCC2=CC=CC=C12)O |
Canonical SMILES |
CCOC1C(CCC2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
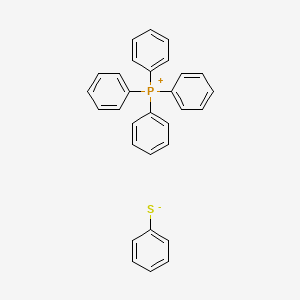
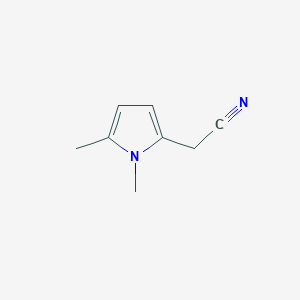
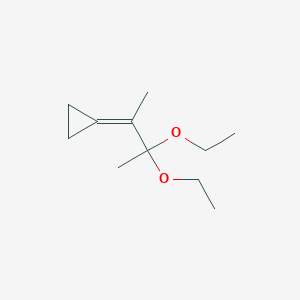
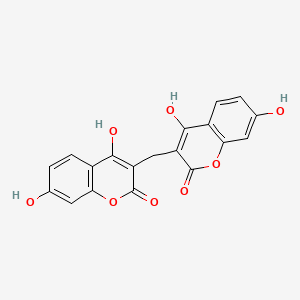

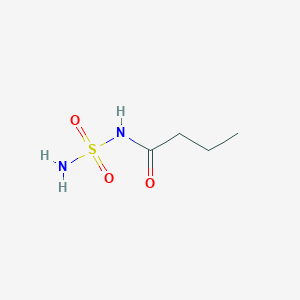
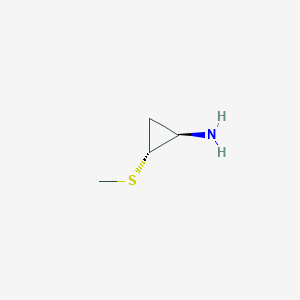
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
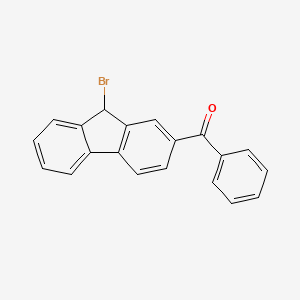
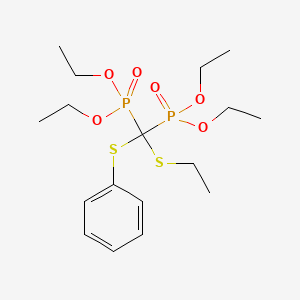

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
